

# An In-depth Technical Guide to 5F-ADBICA: Chemical Structure and Properties

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## Compound of Interest

Compound Name: 5F-ADBICA

Cat. No.: B1447365

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## Introduction

**5F-ADBICA**, also known as 5F-ADB-PICA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class.<sup>[1]</sup> Like other SCRA, it is designed to mimic the effects of  $\Delta^9$ -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the human cannabinoid receptors CB1 and CB2.<sup>[2]</sup> Due to its high potency and potential for severe adverse health effects, **5F-ADBICA** is a compound of significant interest in the fields of forensic science, pharmacology, and toxicology. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and analytical methodologies.

## Chemical Structure and Physicochemical Properties

**5F-ADBICA** is characterized by an indole core, a 5-fluoropentyl chain attached to the indole nitrogen, and a tert-leucinamide moiety linked at the 3-position of the indole ring.

Table 1: Chemical and Physicochemical Properties of **5F-ADBICA**

Property	Value	Reference(s)
IUPAC Name	N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide	[3]
Synonyms	5F-ADB-PICA	[1]
Molecular Formula	C <sub>20</sub> H <sub>28</sub> FN <sub>3</sub> O <sub>2</sub>	[3]
Molecular Weight	361.461 g/mol	[1]
Appearance	Crystalline solid	[4]
Solubility	Soluble in organic solvents such as methanol, ethanol, acetonitrile, and acetone. Low solubility in water.	[5]

## Biological Activity and Mechanism of Action

**5F-ADBICA** is a potent agonist at both the CB1 and CB2 receptors.[1] The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation.[6]

## Receptor Binding and Functional Activity

The potency of **5F-ADBICA** is demonstrated by its low nanomolar effective concentrations (EC<sub>50</sub>) required to activate the CB1 and CB2 receptors.

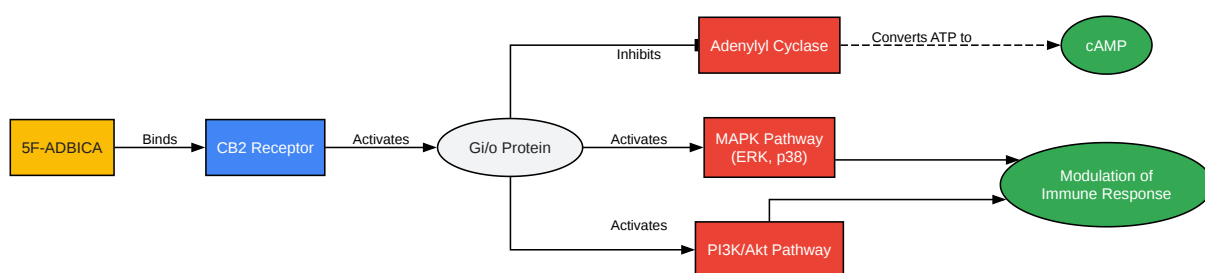
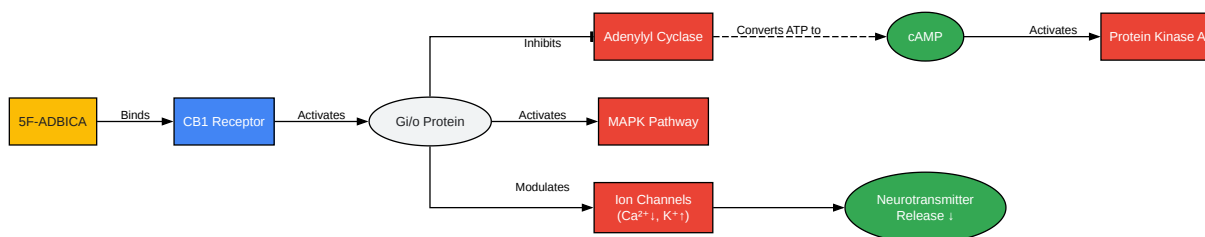
Table 2: In Vitro Pharmacological Data for **5F-ADBICA**

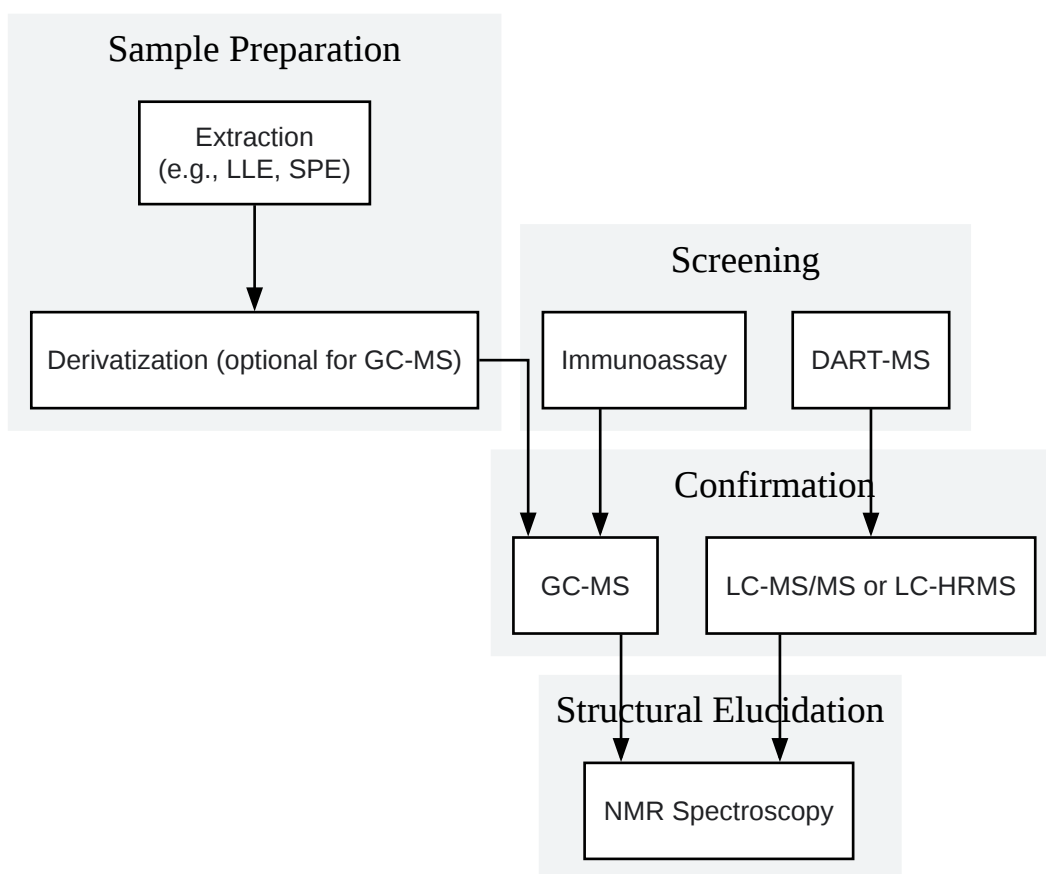
Parameter	Receptor	Value	Reference(s)
EC <sub>50</sub>	CB1	0.77 nM	[1][2]
EC <sub>50</sub>	CB2	1.2 nM	[1][2]

EC<sub>50</sub> (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

## Signaling Pathways

Upon binding to the G-protein coupled receptors CB1 and CB2, **5F-ADBICA** initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [7][8] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and various ion channels.[9]





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